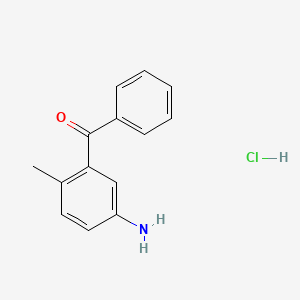

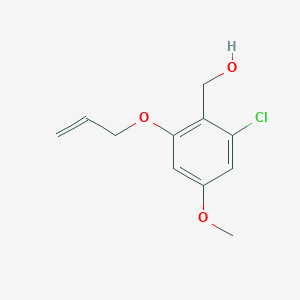

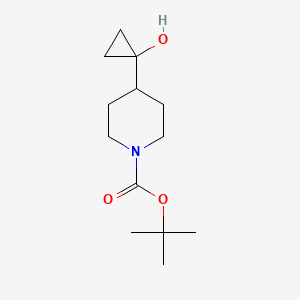

![molecular formula C8H14N4O B1380519 [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1706462-12-5](/img/structure/B1380519.png)

[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Chemical Synthesis and Structural Analysis "[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol" and its derivatives have been a subject of interest in chemical synthesis and crystal structure analysis. Studies have shown that compounds with a similar structure, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, are synthesized through specific condensation processes and characterized using spectroscopic techniques. The crystalline structures of these compounds are often analyzed through X-ray crystallography, revealing insights such as the conformation of the piperidine ring and the geometry around certain atoms like sulfur (H. R. Girish et al., 2008; S. B. Benakaprasad et al., 2007).

Corrosion Inhibition The compound's derivatives have also been explored for their potential applications in corrosion inhibition. For instance, triazole derivatives have been studied for their effectiveness in protecting mild steel in acidic environments. The mechanism involves the adsorption of the compound onto the steel surface, with specific segments of the molecule responsible for its high inhibition efficiency (Qisheng Ma et al., 2017).

Catalysis In the realm of catalysis, triazolylmethanol derivatives have been synthesized and evaluated for their efficiency in promoting certain chemical reactions. The ligands derived from these compounds have been shown to catalyze reactions efficiently under specific conditions, indicating their potential utility in synthetic chemistry (Salih Ozcubukcu et al., 2009).

Antimicrobial Activity Additionally, certain derivatives of "this compound" have been synthesized and found to exhibit significant antimicrobial activity. These studies involve the synthesis of novel compounds containing the triazole and piperidine or pyrrolidine rings, which are then subjected to structure-activity relationship studies to evaluate their effectiveness against various microorganisms (K. Krolenko et al., 2016).

Antifungal Agents Research has also been conducted on synthesizing and evaluating the antifungal properties of triazine derivatives, which include the triazole and piperidine rings. These studies focus on developing novel compounds and understanding their structure-activity relationship in combating various fungal infections (Jaiprakash N Sangshetti et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Piperidine derivatives, a class of compounds to which this molecule belongs, are known to be involved in a wide range of biological activities . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-cancer, anti-viral, anti-malarial, anti-microbial, anti-fungal, anti-hypertension, analgesic, anti-inflammatory, anti-alzheimer, anti-psychotic and/or anti-coagulant effects .

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Piperidine derivatives have been reported to induce a variety of biological responses, including apoptosis and inhibition of cell proliferation .

properties

IUPAC Name |

(1-piperidin-3-yltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c13-6-7-5-12(11-10-7)8-2-1-3-9-4-8/h5,8-9,13H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHBKIRYKVJAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

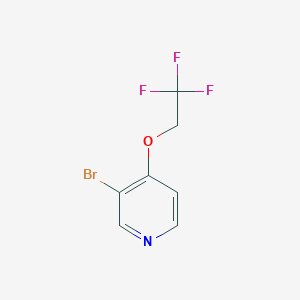

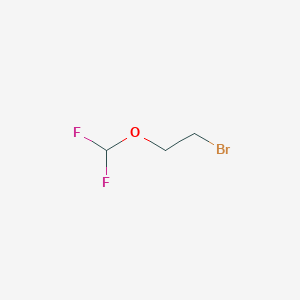

![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)

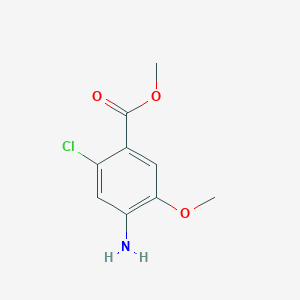

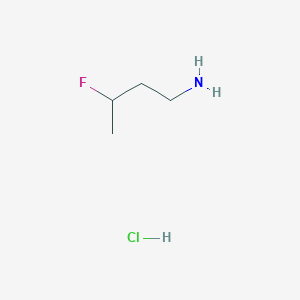

![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)

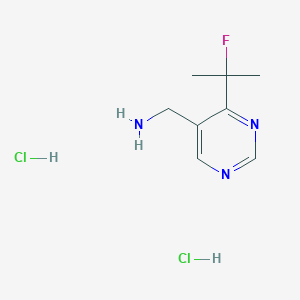

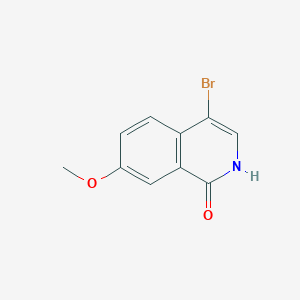

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)